Cas no 25115-90-6 (1H-Pyrazole-4-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester)
1H-Pyrazole-4-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- ethyl 5-oxo-1-phenyl-4H-pyrazole-4-carboxylate
- SCHEMBL7405639
- 25115-90-6
- AKOS015997326
- 2,4-dihydro-2-phenyl-4-ethoxycarbonyl-3H-pyrazol-3-one
- BKAQQUZLVZCBFR-UHFFFAOYSA-N
- ethyl5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate
- STL250082
- VS-08767
- ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate
- BBL028423
-
- Inchi: 1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3
- InChI Key: BKAQQUZLVZCBFR-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=NN(C2C=CC=CC=2)C1=O)=O
Computed Properties
- Exact Mass: 232.08486
- Monoisotopic Mass: 232.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 59Ų
Experimental Properties
- PSA: 58.97
1H-Pyrazole-4-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM515657-1g |
Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate |
25115-90-6 | 97% | 1g |
$182 | 2024-07-28 | |
| Chemenu | CM515657-5g |
Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate |
25115-90-6 | 97% | 5g |
$539 | 2024-07-28 |
1H-Pyrazole-4-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1H-Pyrazole-4-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
1H-Pyrazole-4-carboxylic Acid, 4,5-Dihydro-5-Oxo-1-Phenyl-, Ethyl Ester: A Comprehensive Overview
The compound with CAS No. 25115-90-6, commonly referred to as 1H-Pyrazole-4-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The pyrazole ring serves as a versatile scaffold for various functional groups, making this compound a valuable tool in medicinal chemistry.
Recent studies have highlighted the biological activity of this compound, particularly its potential as an antimicrobial agent. Researchers have explored its effectiveness against a range of bacterial and fungal strains, demonstrating promising results. The ethyl ester group attached to the pyrazole ring plays a crucial role in enhancing the compound's solubility and bioavailability, which are critical factors for its therapeutic applications.
In terms of synthesis, the compound can be prepared through a multi-step process involving the reaction of appropriate starting materials. The pyrazole core is typically synthesized via the Paal-Knorr reaction or other cyclization methods, followed by functionalization to introduce the carboxylic acid and ethyl ester groups. This approach ensures high purity and structural integrity, which are essential for its use in preclinical studies.
The structural features of this compound contribute significantly to its pharmacological properties. The presence of the phenyl group enhances hydrophobic interactions, while the carboxylic acid group provides acidity and potential for hydrogen bonding. These characteristics make the compound a strong candidate for further exploration in drug discovery programs targeting infections and other diseases.
Moreover, recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed potential binding interactions with key enzymes and receptors, providing insights into its mechanism of action. Such findings underscore the importance of this compound in understanding the relationship between chemical structure and biological function.
In conclusion, 1H-Pyrazole-4-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester (CAS No. 25115-90-6) stands out as a valuable molecule with significant potential in pharmaceutical research. Its unique structure, coupled with promising biological activity, positions it as a key player in the development of novel therapeutic agents.
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